molecular formula C27H34O2 B14516040 Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate CAS No. 62544-27-8

Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

Cat. No.: B14516040
CAS No.: 62544-27-8
M. Wt: 390.6 g/mol
InChI Key: BVQDAFUJXMEBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is an organic compound characterized by a cyclohexene ring substituted with two phenyl groups and an octyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate typically involves the condensation of acetophenone and aromatic aldehydes with acetoacetanilide in ethanol, using 2-hydroxyethylammonium acetate as a basic ionic liquid . This method is efficient, environmentally benign, and proceeds with high yield and short reaction times.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable practices are likely to be employed, given the environmentally friendly nature of the synthetic route mentioned above.

Chemical Reactions Analysis

Types of Reactions

Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate is unique due to its specific ester group and the presence of two phenyl groups on the cyclohexene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

62544-27-8

Molecular Formula

C27H34O2

Molecular Weight

390.6 g/mol

IUPAC Name

octyl 3,4-diphenylcyclohex-3-ene-1-carboxylate

InChI

InChI=1S/C27H34O2/c1-2-3-4-5-6-13-20-29-27(28)24-18-19-25(22-14-9-7-10-15-22)26(21-24)23-16-11-8-12-17-23/h7-12,14-17,24H,2-6,13,18-21H2,1H3

InChI Key

BVQDAFUJXMEBLO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1CCC(=C(C1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.